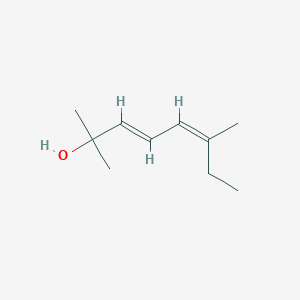
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is an organic compound with a unique structure characterized by its double bonds and hydroxyl group. This compound is often found in various natural products and has significant applications in different fields due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of Grignard reagents, which react with suitable aldehydes or ketones under controlled conditions to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- may involve more scalable processes such as catalytic hydrogenation or the use of biocatalysts. These methods are optimized for higher yields and purity, ensuring that the compound meets the necessary standards for its applications.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols, which have their own unique applications in different fields.
Aplicaciones Científicas De Investigación
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties.
Mecanismo De Acción
The mechanism by which 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- include:
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
- (5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
What sets 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- apart from these similar compounds is its specific structural configuration and the presence of the hydroxyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these specific characteristics are required.
Propiedades
Número CAS |
18675-16-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
Clave InChI |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES isomérico |
CC/C(=C\C=C\C(C)(C)O)/C |
SMILES canónico |
CCC(=CC=CC(C)(C)O)C |
Key on ui other cas no. |
18675-16-6 18675-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















